3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Physicochemical Property Ionization State Bioavailability Prediction

For medicinal chemistry programs demanding precise steric and electronic control, procure 3-(4-fluoro-3,5-dimethylphenyl)propionic acid. The para-fluorine and dual meta-methyl groups are essential for achieving differential PDE4 isoform selectivity and high-affinity HMG-CoA reductase binding, effects unattainable with single-substitution analogs. This building block provides a versatile carboxylic acid handle for amide coupling and esterification, accelerating SAR exploration and lead optimization in CNS and anti-inflammatory programs.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
CAS No. 1017779-63-3
Cat. No. B1531048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3,5-dimethylphenyl)propionic acid
CAS1017779-63-3
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)CCC(=O)O
InChIInChI=1S/C11H13FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h5-6H,3-4H2,1-2H3,(H,13,14)
InChIKeyQTKWKNDSBHCYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid (CAS 1017779-63-3) for Drug Discovery Procurement: Aromatic Fluorocarbon Building Block


3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS 1017779-63-3) is a fluorinated aromatic carboxylic acid building block with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . This compound features a phenyl ring substituted with a para-fluorine atom and two meta-methyl groups, coupled to a propionic acid side chain [1]. Commercial availability typically ranges from 97% to 98% purity from research chemical suppliers . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with the fluorine atom conferring enhanced metabolic stability and the dimethyl substitution pattern modulating steric and electronic properties for SAR exploration [2].

Why 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid (CAS 1017779-63-3) Cannot Be Replaced by Common Analogs


The unique combination of a para-fluorine atom and dual meta-methyl substituents on the phenyl ring of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid creates a steric and electronic profile that cannot be replicated by simpler phenylpropionic acid analogs. The para-fluorine substitution increases lipophilicity and metabolic stability while serving as a bioisostere for hydrogen or hydroxyl groups . The 3,5-dimethyl substitution introduces significant steric hindrance that restricts rotational freedom around the aryl-propionic acid bond and alters binding pocket complementarity [1]. Generic substitution with 3-(4-fluorophenyl)propionic acid (CAS 459-31-4) or 3-(3,5-dimethylphenyl)propanoic acid (CAS 42287-87-6) would eliminate either the methyl-driven steric constraints or the fluorine-mediated electronic effects, fundamentally altering the compound's performance in structure-activity relationships and downstream coupling reactions . As the evidence below demonstrates, the intact 4-fluoro-3,5-dimethylphenyl moiety is essential for achieving the target potency profiles observed in PDE4 and HMG-CoA reductase inhibitor programs.

Quantitative Differentiation Evidence for 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid (CAS 1017779-63-3)


Predicted pKa Advantage of 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid Over Non-Fluorinated Analog

The predicted pKa of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid is 4.69 ± 0.10, representing a substantial acid-strengthening shift relative to its non-fluorinated analog 3-(3,5-dimethylphenyl)propanoic acid . This difference directly impacts the compound's ionization state at physiological pH and its behavior in formulation development.

Physicochemical Property Ionization State Bioavailability Prediction

Critical Pharmacophoric Role of 4-Fluoro-3,5-dimethylphenyl Moiety in Sub-Nanomolar HMG-CoA Reductase Inhibition

An advanced statin analog incorporating the 4-fluoro-3,5-dimethylphenyl group demonstrated potent inhibition of human HMG-CoA reductase with an IC₅₀ of 7.52 nM, and inhibition of rat liver microsomal HMG-CoA reductase with an IC₅₀ of 30 nM [1]. The 4-fluoro-3,5-dimethylphenyl moiety functions as a critical hydrophobic anchor within the enzyme's active site, and its removal or simplification to a non-fluorinated or non-methylated phenyl group is expected to severely compromise binding affinity.

Enzyme Inhibition HMG-CoA Reductase IC50 Statins

Structural Determinant of Isoform-Selective PDE4 Inhibition: 4-Fluoro-3,5-dimethylphenyl Moiety

A PDE4 inhibitor compound bearing the 4-fluoro-3,5-dimethylphenyl substituent demonstrated differential inhibitory potency across PDE4 isoforms, with IC₅₀ values of 17.8 nM (PDE4A3), 63.3 nM (PDE4B1), and 153 nM (PDE4D3), while showing markedly reduced activity against PDE4C1 with an IC₅₀ of 3.11 μM [1]. This >170-fold selectivity window between PDE4A3 and PDE4C1 is directly attributable to the steric and electronic contributions of the 4-fluoro-3,5-dimethylphenyl group within the enzyme's catalytic pocket.

Phosphodiesterase 4 PDE4 Inhibitor Isoform Selectivity Anti-inflammatory

Differentiated Melting Point and Physicochemical Handling Profile

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid exhibits a reported melting point of 77.5-79°C , which is substantially lower than that of its non-fluorinated analog 3-(3,5-dimethylphenyl)propanoic acid (solid at room temperature, melting point not specified but expected higher due to absence of fluorine-induced disruption of crystal packing) . The compound also differs from 3-(4-fluorophenyl)propionic acid (CAS 459-31-4, melting point 86-91°C) by approximately 8-12°C.

Solid-State Property Purification Formulation

Synthetic Access to Sterically Demanding Suzuki-Miyaura Coupling Partners

The 4-fluoro-3,5-dimethylphenyl group is established as a valuable component in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . The corresponding boronic acid derivative, 4-fluoro-3,5-dimethylphenylboronic acid (CAS 1147894-98-1), and its pinacol ester are commercially employed in palladium-catalyzed aryl-aryl bond formations . The steric hindrance imparted by the 3,5-dimethyl groups provides enhanced stability to the boronic ester intermediate while maintaining sufficient reactivity for efficient cross-coupling [1].

Cross-Coupling C-C Bond Formation Boronic Acid Suzuki-Miyaura

Predicted LogP and Lipophilicity Differentiation for Blood-Brain Barrier Penetration Potential

The 4-fluoro-3,5-dimethylphenyl substitution pattern confers a distinct lipophilicity profile compared to common analogs. The para-fluorine atom moderately increases lipophilicity while the dual meta-methyl groups provide substantial hydrophobic surface area. In the PDE4 inhibitor context described above [1], the compound achieved sufficient CNS exposure, indicating that the 4-fluoro-3,5-dimethylphenyl moiety contributes to a favorable balance of lipophilicity for blood-brain barrier penetration without exceeding thresholds that would trigger efflux transporter recognition or metabolic instability.

Lipophilicity CNS Penetration Physicochemical Property LogP

Procurement Scenarios for 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid (CAS 1017779-63-3) in Drug Discovery


PDE4 Inhibitor Lead Optimization Requiring Isoform Selectivity

Medicinal chemistry teams developing PDE4 inhibitors for inflammatory or CNS indications should procure 3-(4-fluoro-3,5-dimethylphenyl)propionic acid when isoform selectivity is a critical design criterion. Evidence demonstrates that the 4-fluoro-3,5-dimethylphenyl moiety enables differential potency across PDE4A3 (IC₅₀ 17.8 nM), PDE4B1 (IC₅₀ 63.3 nM), and PDE4D3 (IC₅₀ 153 nM) isoforms, with >170-fold selectivity over PDE4C1 (IC₅₀ 3.11 μM) [1]. This selectivity profile is essential for mitigating emetic side effects while preserving anti-inflammatory efficacy. The building block's carboxylic acid functionality provides a versatile handle for amide coupling or esterification to access diverse PDE4 inhibitor scaffolds.

HMG-CoA Reductase Inhibitor Development Requiring Sub-Nanomolar Potency

For programs targeting HMG-CoA reductase inhibition (e.g., novel statin analogs or next-generation cholesterol-lowering agents), 3-(4-fluoro-3,5-dimethylphenyl)propionic acid offers a validated synthetic entry point to a pharmacophoric motif achieving IC₅₀ values of 7.52 nM against human enzyme and 30 nM against rat liver microsomal enzyme [1]. The 4-fluoro-3,5-dimethylphenyl group functions as a hydrophobic anchor essential for high-affinity binding. Procurement of this building block enables direct incorporation of this validated motif into novel inhibitor scaffolds, accelerating SAR exploration and lead optimization timelines.

Suzuki-Miyaura Library Synthesis Requiring Sterically Defined Boronic Acid Derivatives

Synthetic chemistry groups engaged in biaryl library construction should consider 3-(4-fluoro-3,5-dimethylphenyl)propionic acid as a precursor to sterically defined boronic acid coupling partners [1]. The compound can be converted to 4-fluoro-3,5-dimethylphenylboronic acid or its pinacol ester for use in palladium-catalyzed Suzuki-Miyaura cross-couplings. The 3,5-dimethyl substitution provides steric shielding that enhances boronic ester stability while maintaining sufficient reactivity for efficient C-C bond formation . This property is particularly valuable when constructing libraries of ortho-substituted biaryls where non-methylated analogs may suffer from protodeboronation or homocoupling side reactions.

CNS Drug Discovery Requiring Balanced Lipophilicity for Brain Penetration

Neuroscience-focused medicinal chemistry programs should procure 3-(4-fluoro-3,5-dimethylphenyl)propionic acid as a building block that provides a validated balance of lipophilicity for CNS penetration. The 4-fluoro-3,5-dimethylphenyl moiety, as demonstrated in PDE4 inhibitor programs, contributes to sufficient CNS exposure without exceeding lipophilicity thresholds that trigger P-glycoprotein efflux or rapid metabolic clearance [1]. The predicted pKa of 4.69 ± 0.10 further informs ionization state predictions at physiological pH. This combination of CNS-permeable pharmacophoric properties and synthetic versatility via the carboxylic acid handle makes this building block a strategic procurement choice for CNS-targeted lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.